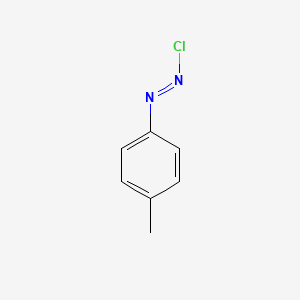
Diazene, chloro(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, chloro(4-methylphenyl)- is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly notable for its chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diazene, chloro(4-methylphenyl)- typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with a suitable reagent. One common method includes the following steps:
Diazotization: 4-chloroaniline is treated with sodium nitrite in an acidic medium to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling partner, such as a phenol or an aromatic amine, under controlled conditions to yield the desired diazene compound.
Industrial Production Methods: Industrial production of diazene, chloro(4-methylphenyl)- often involves large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and reagent concentrations, are meticulously controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Diazene, chloro(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro or methyl positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Diazene, chloro(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diazene, chloro(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
- Diazene, (4-methoxyphenyl)phenyl-
- 4-Chloro-3-methylphenol
- 1-(4-chlorophenyl)-2-[4-(alkyloxy)phenyl]diazene
Comparison: Diazene, chloro(4-methylphenyl)- is unique due to its specific substituents, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
77971-66-5 |
|---|---|
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
154.60 g/mol |
IUPAC-Name |
chloro-(4-methylphenyl)diazene |
InChI |
InChI=1S/C7H7ClN2/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 |
InChI-Schlüssel |
QDKYODKGZURAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
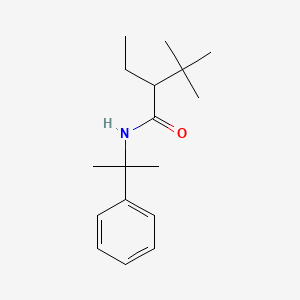


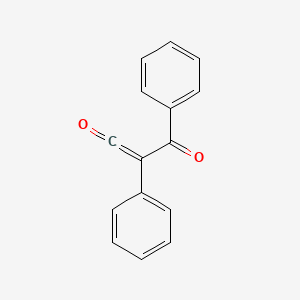

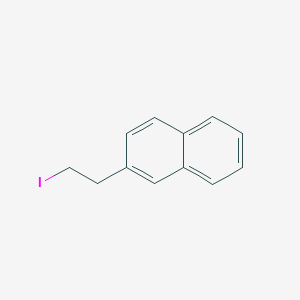
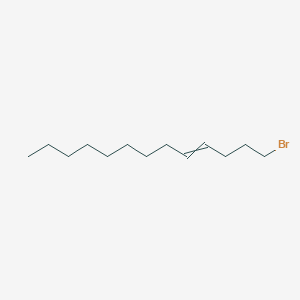
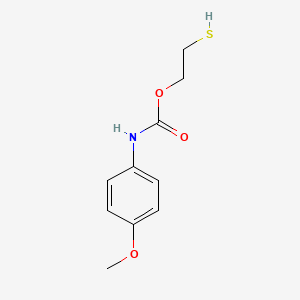
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
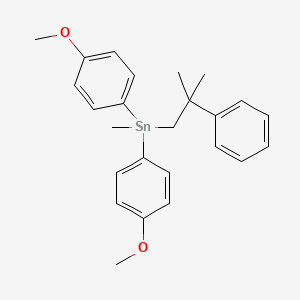
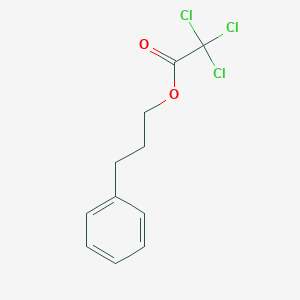
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
